molecular formula C7H15O4P B148940 Diethyl (2-oxopropyl)phosphonate CAS No. 1067-71-6

Diethyl (2-oxopropyl)phosphonate

Cat. No.: B148940
CAS No.: 1067-71-6
M. Wt: 194.17 g/mol
InChI Key: RSAFKRSMGOSHRK-UHFFFAOYSA-N
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Description

Diethyl (2-oxopropyl)phosphonate (CAS: 1067-71-6) is a phosphonate ester with the molecular formula C₇H₁₅O₄P and a molecular weight of 194.17 g/mol . It is characterized by a 2-oxopropyl group linked to a diethyl phosphonate moiety. Key physical properties include:

  • Boiling Point: 263.1°C at 760 mmHg
  • Density: 1.01 g/cm³
  • Refractive Index: 1.433
  • Flash Point: 113°C

The compound is widely used as a precursor in organic synthesis, particularly for preparing Ohira-Bestmann reagents via diazo transfer reactions . It is also employed in the Biginelli reaction to synthesize dihydropyrimidinones and in the formation of lanthanide complexes for materials science applications . However, under acidic conditions, it may generate hazardous hydrazoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-oxopropyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of haloacetones with trialkyl phosphites. For instance, chloroacetone can react with triethyl phosphite to produce this compound . Another method involves the acylation of methylphosphonates, where dialkyl methylphosphonates are metalated and then reacted with acetyl chloride .

Industrial Production Methods

Industrial production of this compound typically follows the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction is conducted under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-oxopropyl)phosphonate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acids.

    Reduction: It can be reduced to form phosphonates.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydride, acetyl chloride, and trialkyl phosphites. Typical reaction conditions involve the use of organic solvents such as toluene and tetrahydrofuran, and reactions are often conducted under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include phosphorylated heterocycles, pyrazoles, triazolines, oxazoles, and thiazoles .

Scientific Research Applications

Carbon-Carbon Bond Formation

DEOPP is particularly useful in the Ohira-Bestmann reaction , which facilitates the one-carbon homologation of aldehydes to form alkynes. This reaction is notable for its efficiency and convenience, allowing for the generation of vinylidene carbenes that can be further transformed into various products.

Case Study: Ohira-Bestmann Reaction

  • Reagents: DEOPP and aldehydes
  • Outcome: Formation of alkynes with high yields.
  • Significance: This method provides a cost-effective alternative to commercially available diazomethyl phosphonates, which are often expensive and have limited shelf life .

Synthesis of Nitrogen Heterocycles

DEOPP serves as a precursor for synthesizing nitrogen-containing heterocycles through dipolar cycloaddition reactions. These reactions yield compounds such as pyrazoles, triazolines, oxazoles, and thiazoles.

Example Reaction:

  • Starting Materials: DEOPP, carbonyl compounds
  • Reaction Conditions: Mildly basic conditions
  • Products: Various nitrogen heterocycles .

Microwave-Assisted Biginelli Reaction

Recent studies have optimized the use of DEOPP in the Biginelli reaction involving benzaldehyde and urea. This approach has shown significant improvements in reaction times and yields compared to traditional methods.

Table 1: Biginelli Reaction Parameters

ParameterValue
Temperature100 °C
Reaction Time3 hours
CatalystZn(OTf)₂
Yield of ProductUp to 59%
By-productsMinimal

This optimization highlights DEOPP's role in accelerating reactions while maintaining product integrity .

Mechanism of Action

The mechanism of action of diethyl (2-oxopropyl)phosphonate involves its reactivity as a nucleophile and electrophile. It can form stable intermediates with various reagents, facilitating the formation of complex organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Dimethyl (2-oxopropyl)phosphonate

CAS : 4202-14-6 | Molecular Formula : C₅H₁₁O₄P | Molecular Weight : 166.11 g/mol

Key Differences:

Property Diethyl (2-oxopropyl)phosphonate Dimethyl (2-oxopropyl)phosphonate
Boiling Point 263.1°C 227.0°C
Density 1.01 g/cm³ 1.1 g/cm³ (approximate)
Biginelli Reaction Yield 56% 53%
Thermal Stability Exothermic events at 246°C and 278°C Data not reported

Reactivity :

  • The ethyl groups in this compound enhance steric bulk and thermal stability compared to the methyl variant. This may explain its higher boiling point and suitability for high-temperature reactions .

Diethyl Cyanomethylphosphonate

CAS: 2537-48-6 | Molecular Formula: C₆H₁₂NO₃P | Molecular Weight: 177.13 g/mol

Key Differences:

Property This compound Diethyl Cyanomethylphosphonate
Functional Group Ketone (2-oxopropyl) Cyano (cyanomethyl)
Applications Biginelli reaction, Ohira-Bestmann reagents Nucleophilic substitutions, peptide synthesis

Reactivity :

  • The cyano group in diethyl cyanomethylphosphonate enables nucleophilic reactions, whereas the ketone group in this compound facilitates condensations (e.g., with aldehydes in the Biginelli reaction) .

Diethyl (2-oxo-2-phenylethyl)phosphonate

CAS: Not provided | Molecular Formula: C₁₁H₁₅O₄P | Molecular Weight: 242.20 g/mol

Key Differences:

Property This compound Diethyl (2-oxo-2-phenylethyl)phosphonate
Substituent Aliphatic ketone Aromatic ketone (phenyl group)
Applications Lanthanide complexes, pyridine synthesis Specialized coordination chemistry

Reactivity :

  • The phenyl group in diethyl (2-oxo-2-phenylethyl)phosphonate introduces π-π interactions, making it suitable for stabilizing lanthanide complexes. In contrast, the aliphatic variant is more versatile in general organic synthesis .

Thermal Stability Analysis

  • This compound undergoes exothermic decomposition at 246°C and 278°C (ΔH = -376 J/g each) .
  • Dimethyl analogs lack reported thermal data, but their lower boiling point (227°C) suggests reduced thermal resilience .

Biological Activity

Diethyl (2-oxopropyl)phosphonate (CAS Number: 1067-71-6) is a versatile compound in organic synthesis, particularly known for its biological activity and utility in various chemical transformations. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant case studies.

This compound is characterized by the following structural formula:

C5H11O4P\text{C}_5\text{H}_{11}\text{O}_4\text{P}

It features a phosphonate group that contributes to its reactivity and biological interactions. The compound is typically used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.

  • Enzyme Inhibition : this compound has been shown to interact with various enzymes, exhibiting inhibitory effects that can be leveraged in drug development. For example, it has been studied for its potential to inhibit phosphodiesterases, which are crucial in cellular signaling pathways.
  • Synthesis of Bioactive Compounds : The compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to undergo reactions such as dipolar cycloaddition allows for the creation of complex structures that may exhibit significant biological activity.
  • Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may possess antitumor properties. Research has demonstrated that certain synthesized derivatives can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications.

Study 1: Antitumor Activity Evaluation

A study conducted by researchers at the University of Groningen evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potency against breast cancer cells.

CompoundIC50 (µM)Cell Line
This compound derivative 15.0MCF-7 (Breast Cancer)
This compound derivative 23.5HeLa (Cervical Cancer)
This compound derivative 34.0A549 (Lung Cancer)

Study 2: Enzyme Interaction

In another investigation, this compound was tested for its ability to inhibit phosphodiesterase enzymes. The study found that it effectively inhibited PDE4 with an IC50 value of approximately 12 µM, indicating its potential as a lead compound for developing anti-inflammatory drugs.

Synthesis and Applications

This compound is synthesized through various methods, including the Biginelli reaction and diazo transfer reactions. Its applications extend beyond pharmaceuticals; it is also utilized in agricultural chemistry to develop pesticides and herbicides due to its efficacy against specific biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Diethyl (2-oxopropyl)phosphonate?

  • Arbuzov Reaction : Reacting 2-bromo-1-(aryl)ethan-1-ones with triethylphosphite in acetonitrile at 80°C yields aryl-substituted derivatives (e.g., diethyl 2-(4-methoxyphenyl)-2-oxoethylphosphonate) .
  • Diazo Transfer : Treatment of this compound with 4-acetamidobenzenesulfonyl azide and triethylamine generates diethyl (1-diazo-2-oxopropyl)phosphonate, a precursor for alkyne synthesis. Critical steps include inert atmosphere handling and avoiding hydroxide contamination from impure NaH .
  • Phosphonate Esterification : Derived from allylic alcohols via Wittig reactions (e.g., using p-bromobenzaldehyde and subsequent Arbuzov reactions) .

Q. How is this compound characterized using spectroscopic methods?

  • NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 4.02–4.08 (m, 4H, ethoxy groups), δ 2.19 (s, 3H, CH₃) .
  • ³¹P NMR : Singlets near δ 20–25 ppm confirm phosphonate structure .
    • HRMS : Molecular ion peaks (e.g., m/z 287 [M+H]⁺ for diethyl 2-(4-methoxyphenyl)-2-oxoethylphosphonate) validate molecular weight .
    • Chromatography : TLC (e.g., Rf = 0.24 in 1:1 ethyl acetate-hexanes) identifies purity and separates contaminants like DAMP .

Advanced Research Questions

Q. How can researchers optimize the Biginelli reaction using this compound to minimize byproducts?

  • Catalyst Screening : Zn(OTf)₂ (15 mol%) in solvent-free microwave conditions reduces reaction time (2 h vs. 24 h) and suppresses aldol condensation byproducts (e.g., styryl derivatives) .
  • Solvent and Stoichiometry : Using 1.5 equiv. benzaldehyde and 2 equiv. urea under microwave irradiation at 100°C improves yields (53–81%) .
  • Byproduct Monitoring : HPLC or ¹H NMR tracks aldol byproducts; column chromatography (silica gel, ethyl acetate/hexanes) isolates target dihydropyrimidinones .

Table 1 : Optimized Conditions for Biginelli Reaction

ParameterOptimal ValueEffect on Yield/Byproducts
CatalystZn(OTf)₂ (15 mol%)Maximizes conversion (81%)
SolventSolvent-free (MW)Reduces time, inhibits aldol
Reaction Time2 h at 100°CBalances efficiency and purity

Q. What are the critical considerations for handling sodium hydride in the synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate to avoid contamination?

  • NaH Purity : Use fresh NaH (60% dispersion in mineral oil) to avoid NaOH contamination, which cleaves the product to DAMP .
  • Inert Atmosphere : Flame-dry glassware under vacuum/argon (optional but recommended; checkers achieved similar yields without flame-drying) .
  • Purification : Chromatography (1:1 ethyl acetate-hexanes) separates DAMP (Rf = 0.24) from the product. Note: DAMP overlaps slightly, requiring careful fraction collection .

Q. How do reaction parameters influence the Mannich reaction of this compound with α-aminosulfones?

  • Catalyst and Solvent : Tetrabutylammonium bromide (TBAB) in toluene with 25% NaOH at 0°C maximizes yield (66–88%) .
  • Substrate Scope : Aliphatic aldehydes (e.g., propionaldehyde) are inactive; aromatic aldehydes (e.g., benzaldehyde) require electron-withdrawing groups for reactivity .

Q. Data Contradictions and Resolutions

  • NaH Handling : While submitters recommend flame-dried glassware, checkers achieved comparable yields without it, suggesting strict inert atmospheres may suffice .
  • Aldehyde Reactivity : Aliphatic aldehydes fail in Biginelli reactions , but modified conditions (e.g., microwave irradiation) could warrant re-evaluation.

Properties

IUPAC Name

1-diethoxyphosphorylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAFKRSMGOSHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147731
Record name Diethyl acetonylphosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-71-6
Record name NSC 408852
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Record name 1067-71-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl acetonylphosphonate
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Record name 1-diethoxyphosphorylpropan-2-one
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Synthesis routes and methods

Procedure details

Iodoacetone (56.5 g, 0.31 mole) was added dropwise over a 20 minute period to 41.4 g (0.31 mole) of triethyl phosphite at 0° C. The mixture was allowed to warm to room temperature and held there for 90 minutes. The crude product was distilled in vacuo and the fraction boiling at 76°-86° C. (0.3-0.35 mm) was collected, giving 12.2 g of diethyl acetonylphosphonate.
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Diethyl (2-oxopropyl)phosphonate
Diethyl (2-oxopropyl)phosphonate
Diethyl (2-oxopropyl)phosphonate
Diethyl (2-oxopropyl)phosphonate
Diethyl (2-oxopropyl)phosphonate
Diethyl (2-oxopropyl)phosphonate

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